molecular formula C9H15ClN2O2 B8420395 3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin

3-(4-Chlorobutyl)-5,5-dimethyl-hydantoin

Cat. No. B8420395
M. Wt: 218.68 g/mol
InChI Key: NMRYRLWMTLILFB-UHFFFAOYSA-N
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Patent
US03978076

Procedure details

A mixture of 538 g of 5,5-dimethyl-hydantoin (4,2 mols), 290 g of anhydrous potassium carbonate (2.1 mols) and 2,130 g of 1,4-dichlorobutane (16.77 mols) is reacted analogously to A for 8 hours at 138° to 141°C internal temperature (external temperature 200°C). Working up takes place analogously to A and 830.9 g of a brown viscous crude product (90.5% of theory) are obtained, and are purified by vacuum distillation (boiling point0.2 : 151°-153°C) and subsequent recrystallisation from diethyl ether. The pure product melts at 54.4° to 56.3°C.
Quantity
538 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
16.77 mol
Type
reactant
Reaction Step One
[Compound]
Name
brown viscous crude product
Quantity
830.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20]Cl>>[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
538 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
290 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.77 mol
Type
reactant
Smiles
ClCCCCCl
Step Two
Name
brown viscous crude product
Quantity
830.9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted analogously to A for 8 hours at 138° to 141°C internal temperature (external temperature 200°C)
Duration
8 h
CUSTOM
Type
CUSTOM
Details
are obtained
DISTILLATION
Type
DISTILLATION
Details
are purified by vacuum distillation (boiling point0.2 : 151°-153°C) and subsequent recrystallisation from diethyl ether

Outcomes

Product
Name
Type
Smiles
ClCCCCN1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.